molecular formula C9H10Cl2N2O3 B1428501 Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride CAS No. 1243308-37-3

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Cat. No.: B1428501
CAS No.: 1243308-37-3
M. Wt: 265.09 g/mol
InChI Key: AZWJPQKNPCTYCU-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, or 5-chloro-2-amino-2-oxo-ethyl acetate hydrochloride, is a synthetic compound commonly used in laboratory experiments. It is a colorless, water-soluble compound, and is often used in chemical synthesis, as a reagent, and as a catalyst in organic reactions. This compound is a versatile tool for scientists, and has been used in a variety of research applications, including the synthesis of new compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

Chemoselective Synthesis

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride has been utilized in chemoselective synthesis processes. A study demonstrates its use in synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates with moderate to good yields, highlighting its potential in creating diverse chemical structures (Pretto et al., 2019).

Potential Anticancer Agents

This compound has been explored for synthesizing potential anticancer agents. In one study, its derivatives showed an impact on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Antitumor and Antibacterial Activity

Research on derivatives of this compound indicates low antibacterial and antitumor activities, expanding the understanding of its potential medical applications (Gasparyan et al., 2016).

Synthesis of Novel Compounds

This compound plays a crucial role in the synthesis of novel compounds. For example, its use in synthesizing ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibited distinct inhibition of cancer cell line proliferation (Liu et al., 2018).

Polymorphism Studies

This compound has been subject to polymorphism studies, aiding in understanding its physical and chemical properties, important in pharmaceutical research (Vogt et al., 2013).

Enzyme Inhibition Analysis

Its derivatives have been studied for enzyme inhibition activities, such as glucosidase inhibition, suggesting potential for developing new therapeutic agents (Babar et al., 2017).

Properties

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJPQKNPCTYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243308-37-3
Record name Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

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